

Technical Guide: Synthesis of 2-Azaspiro[3.4]octan-6-ol

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Compound of Interest

Compound Name: 2-Azaspiro[3.4]octan-6-ol

CAS No.: 1638920-41-8

Cat. No.: B2946618

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Executive Summary

The 2-azaspiro[3.4]octane scaffold has emerged as a high-value pharmacophore in modern drug discovery. As a rigid,

-rich surrogate for piperidine and morpholine, it offers unique vectors for side-chain attachment while improving metabolic stability and lowering lipophilicity (

).

This guide details the synthesis of **2-azaspiro[3.4]octan-6-ol**, a critical functionalized intermediate. The 6-hydroxyl group serves as a versatile handle for further derivatization (e.g., etherification, oxidation to ketone, reductive amination). We present a Ring-Closing Metathesis (RCM) strategy, which is currently favored for its scalability, functional group tolerance, and ability to generate the 5-membered ring with precise control.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the cyclopentane ring via RCM of a 3,3-disubstituted azetidone precursor. This approach avoids the harsh conditions often required for

Dieckmann condensations on strained rings.

- Target: tert-Butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate (1)
- Key Intermediate: tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate (2)
- RCM Precursor: tert-Butyl 3-allyl-3-vinylazetidine-1-carboxylate (3)
- Starting Material: tert-Butyl 3-formylazetidine-1-carboxylate or tert-Butyl 3-oxoazetidine-1-carboxylate.

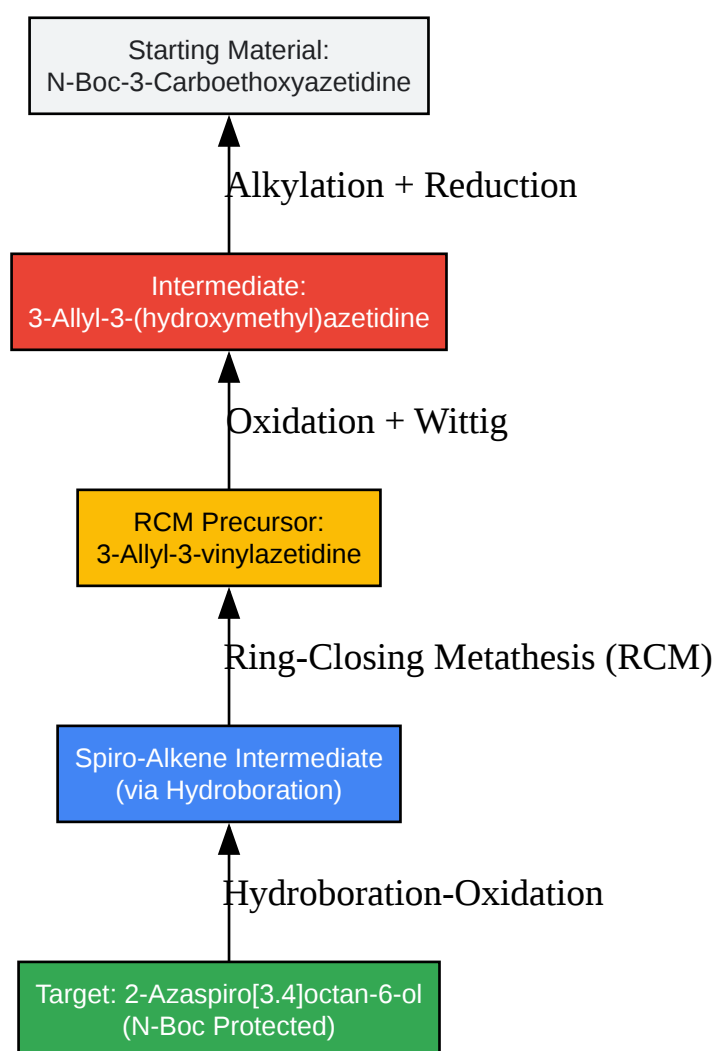


Figure 1: Retrosynthetic Strategy for 2-Azaspiro[3.4]octan-6-ol

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Detailed Experimental Protocol

Phase 1: Construction of the RCM Precursor

Objective: Synthesize tert-butyl 3-allyl-3-vinylazetidine-1-carboxylate (3).

Step 1.1: C3-Alkylation

Reaction:

-Alkylation of tert-butyl 3-(ethoxycarbonyl)azetidine-1-carboxylate.

- Reagents: LDA (Lithium Diisopropylamide), Allyl bromide, THF.
- Protocol:
 - Cool a solution of tert-butyl 3-(ethoxycarbonyl)azetidine-1-carboxylate (1.0 equiv) in anhydrous THF to -78°C under .
 - Add LDA (1.1 equiv) dropwise over 30 mins. Stir for 1 hour to generate the enolate.
 - Add allyl bromide (1.2 equiv) dropwise.
 - Allow the mixture to warm to 0°C over 2 hours.
 - Quench: Sat.
 . Extract with EtOAc.
 - Yield: Expect ~85% of the 3-allyl-3-ester derivative.

Step 1.2: Reduction to Alcohol

Reaction: Reduction of the ester to the primary alcohol.

- Reagents:

(Lithium Aluminum Hydride), THF.

- Protocol:
 - Dissolve the product from Step 1.1 in dry THF at 0°C.
 - Carefully add

(1.5 equiv) portion-wise.
 - Stir at 0°C for 1 hour, then warm to RT for 2 hours.
 - Workup: Fieser workup (

, 15%

,

). Filter the aluminum salts.
 - Product: tert-Butyl 3-allyl-3-(hydroxymethyl)azetidine-1-carboxylate.

Step 1.3: Oxidation and Vinylation

Reaction: Oxidation to aldehyde followed by Wittig olefination.

- Reagents: (a) Dess-Martin Periodinane (DMP); (b)

,

-BuOK.
- Protocol:
 - Oxidation: Treat the alcohol with DMP (1.2 equiv) in DCM at RT for 2 hours. Filter through Celite and concentrate to obtain the crude aldehyde.
 - Wittig: In a separate flask, suspend methyltriphenylphosphonium bromide (1.5 equiv) in THF. Add

-BuOK (1.5 equiv) at 0°C to form the ylide (yellow color).
 - Cannulate the crude aldehyde solution into the ylide solution at 0°C.

- Stir for 2 hours at RT.
- Purification: Silica gel chromatography (Hexanes/EtOAc).
- Product: Compound 3 (tert-butyl 3-allyl-3-vinylazetidine-1-carboxylate).

Phase 2: Ring Closure and Functionalization

Objective: Form the spiro-cycle and install the hydroxyl group.

Step 2.1: Ring-Closing Metathesis (RCM)

Reaction: Formation of the cyclopentene ring.

- Reagents: Grubbs Catalyst 2nd Generation (2-5 mol%), DCM (degassed).
- Protocol:
 - Dissolve Compound 3 in degassed DCM (dilution is key: ~0.01 M to favor intramolecular cyclization).
 - Add Grubbs II catalyst.[1]
 - Reflux (40°C) for 4–12 hours. Monitor by TLC/LCMS for disappearance of the diene.
 - Workup: Concentrate and purify directly via silica column.
 - Product: tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate (2).
 - Note: This step establishes the spiro[3.4] core.[1]

Step 2.2: Hydroboration-Oxidation

Reaction: Regioselective hydration of the alkene to the alcohol.

- Reagents: (a)
or 9-BBN; (b)

- Protocol:
 - Cool a solution of Compound 2 in THF to 0°C.
 - Add

(1.0 M, 1.2 equiv) dropwise. Stir at RT for 2 hours.
 - Cool to 0°C. Carefully add 3M

followed by 30%
 - Stir for 1 hour.
 - Extraction: Extract with EtOAc, dry over
 - Purification: Silica gel chromatography (gradient 20-50% EtOAc in Hexanes).
 - Final Product: **2-Azaspiro[3.4]octan-6-ol** (N-Boc protected).

Stereochemical Considerations

The final product, **2-azaspiro[3.4]octan-6-ol**, possesses a chiral center at C6 (the hydroxyl bearing carbon) and potentially axial chirality depending on substitution, though the parent system is achiral (meso) if the nitrogen is unprotected or symmetrically substituted. However, with the N-Boc group, the molecule has a plane of symmetry unless substituted further.

- Diastereomers: If the azetidine ring has other substituents (e.g., at C1/C4), the 6-OH will be cis or trans relative to them.
- Enantiomers: The hydroboration of the achiral spiro-alkene produces a racemic mixture of the alcohol (R and S at C6).

- Resolution: If a single enantiomer is required, enzymatic resolution (lipase-catalyzed acetylation) or chiral HPLC separation of the N-Boc intermediate is recommended.

Summary of Key Data

Compound	Molecular Formula	MW (g/mol)	Key NMR Signals (Diagnostic)
RCM Precursor (3)		223.31	5.8 (m, vinyl), 5.0 (m, terminal alkenes)
Spiro-Alkene (2)		195.26	5.6 (s, 2H, alkene protons in 5-ring)
Target (6-ol)		197.28	4.2 (m, 1H, CH-OH), 3.8 (m, azetidine)

Workflow Diagram

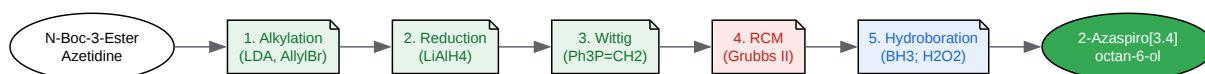


Figure 2: Sequential Synthetic Workflow

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